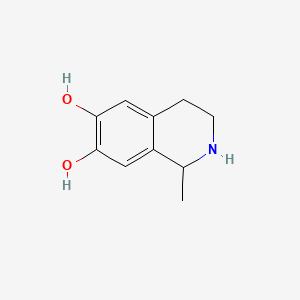

1-Methyl-1,2,3,4-Tetrahydroisochinolin-6,7-diol

Übersicht

Beschreibung

1-Methyl-1,2,3,4-Tetrahydroisochinolin-6,7-diol ist eine Verbindung, die zur Klasse der Tetrahydroisochinoline gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt. Die Struktur von this compound umfasst einen Tetrahydroisochinolin-Kern mit Hydroxylgruppen an den Positionen 6 und 7 sowie einer Methylgruppe an der Position 1.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Wirkmechanismus

Target of Action

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . The primary targets of 1MeTIQ are the monoamine oxidase (MAO) enzymes .

Mode of Action

1MeTIQ acts as a reversible short-acting moderate inhibitor of MAO A/B . It prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins . It also acts as an antidopaminergic agent .

Biochemical Pathways

1MeTIQ is synthesized from 2-phenylethylamine (PEA) and pyruvate by the 1MeTIQ-synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Pharmacokinetics

It is known that 1metiq is enzymatically formed in the brain . This suggests that it may have good bioavailability in the central nervous system.

Result of Action

1MeTIQ demonstrates neuroprotective activity . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . It also produces an antidepressant-like effect similar to the effect of imipramine .

Action Environment

The action of 1MeTIQ is influenced by the brain environment. It is synthesized in the brain and acts on targets within the brain . Environmental factors that affect the brain, such as oxidative stress, could potentially influence the action, efficacy, and stability of 1MeTIQ .

Biochemische Analyse

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol plays a crucial role in biochemical reactions, particularly in the brain. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The compound inhibits the activity of MAO, which is responsible for the breakdown of monoamines such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its neuroprotective and antidepressant effects .

Cellular Effects

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with dopamine receptors and its ability to inhibit free radical production play a significant role in its neuroprotective effects. Additionally, it has been observed to prevent glutamate-induced cell death and reduce oxidative stress in neuronal cells .

Molecular Mechanism

At the molecular level, 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards COMT-dependent O-methylation. The compound also inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters in the brain. Furthermore, its free radical scavenging properties and antagonism to the glutamatergic system contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol have been observed to change over time. The compound is relatively stable, but its neuroprotective effects can diminish with prolonged exposure. Long-term studies have shown that it can maintain its neuroprotective properties and reduce oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antidepressant-like effects. At higher doses, it can lead to adverse effects such as increased oxidative stress and potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, influencing the metabolism of monoamines like dopamine and serotonin. The compound’s ability to inhibit MAO activity and shift dopamine catabolism towards COMT-dependent O-methylation plays a significant role in its neuroprotective effects .

Transport and Distribution

Within cells and tissues, 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects. The compound’s interaction with transporters and binding proteins facilitates its distribution and localization within specific cellular compartments .

Subcellular Localization

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function are closely linked to its localization within these compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Methyl-1,2,3,4-Tetrahydroisochinolin-6,7-diol kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Pictet-Spengler-Reaktion, bei der Phenylethylamin-Derivate mit Aldehyden in Gegenwart eines sauren Katalysators zu Tetrahydroisochinolinen reagieren . Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen der Reaktanten in einem sauren Medium, wie z. B. Salzsäure, bei erhöhten Temperaturen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, wie z. B. Chromatographie, kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Methyl-1,2,3,4-Tetrahydroisochinolin-6,7-diol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um die Hydroxylgruppen zu oxidieren und Chinone zu bilden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung reduzieren, um Dihydroderivate zu bilden.

Substitution: Nucleophile Substitutionsreaktionen können an der Methylgruppe oder den Hydroxylgruppen auftreten, wobei Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinone, Dihydroderivate und substituierte Isochinoline, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Industrie: Es wird bei der Herstellung von Pharmazeutika und als Zwischenprodukt bei der Synthese anderer bioaktiver Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. Es wurde gezeigt, dass es die Aktivität von Monoaminoxidase (MAO)-Enzymen hemmt, die am Abbau von Neurotransmittern wie Dopamin und Serotonin beteiligt sind . Durch die Hemmung dieser Enzyme erhöht die Verbindung den Spiegel dieser Neurotransmitter im Gehirn, was zu ihren antidepressiven Wirkungen führt. Darüber hinaus hat es antioxidative Eigenschaften, die dazu beitragen, Neuronen vor oxidativem Stress und Neurotoxizität zu schützen .

Vergleich Mit ähnlichen Verbindungen

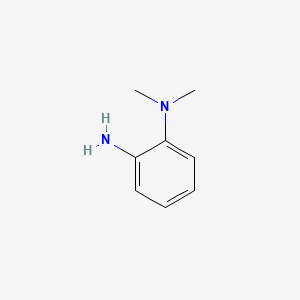

1-Methyl-1,2,3,4-Tetrahydroisochinolin-6,7-diol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1,2,3,4-Tetrahydroisochinolin: Es fehlen die Methyl- und Hydroxylgruppen, was zu unterschiedlichen biologischen Aktivitäten und geringeren neuroprotektiven Eigenschaften führt.

1-Methyl-1,2,3,4-Tetrahydroisochinolin: Ähnliche Struktur, aber ohne die Hydroxylgruppen, was zu Unterschieden in der Reaktivität und den biologischen Wirkungen führt.

2-Methyl-3,4-Dihydro-1H-isochinolin-4,6,7-triol: Enthält zusätzliche Hydroxylgruppen, die seine antioxidativen Eigenschaften verstärken können.

Die Einzigartigkeit von this compound liegt in seinem spezifischen Substitutionsschema, das zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beiträgt.

Eigenschaften

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRKLUSXDYATLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862117 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-72-4 | |

| Record name | (RS)-Salsolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

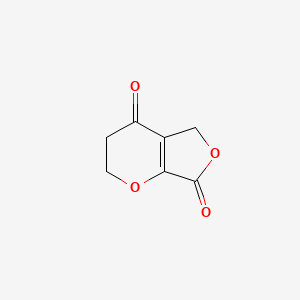

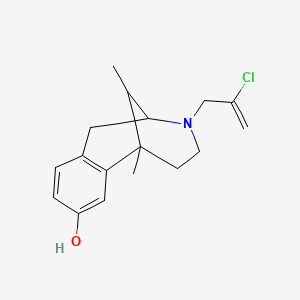

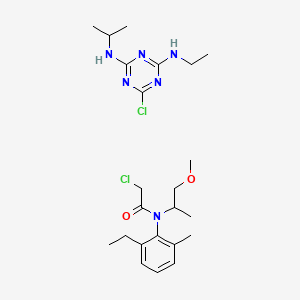

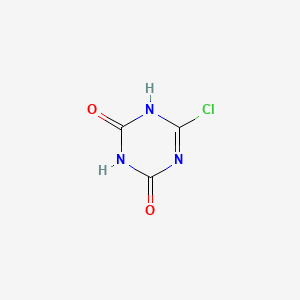

Feasible Synthetic Routes

Q1: What is known about the neuroprotective potential of salsolinol enantiomers?

A2: Interestingly, recent in vitro studies have shown that both the R and S enantiomers of salsolinol, when isolated from the racemic mixture, exhibit neuroprotective properties in human dopaminergic SH-SY5Y neuroblastoma cells at a concentration of 50 μM. [] This finding suggests a potential dual role of salsolinol in neuronal survival, depending on its enantiomeric form and concentration. Moreover, N-methyl-(R)-salsolinol did not show toxicity towards SH-SY5Y cells up to a concentration of 750 μM. [] Molecular docking studies also indicate distinct binding affinities of salsolinol enantiomers to dopamine D2 receptors, suggesting different pharmacological profiles. [] Further research is crucial to understand the therapeutic potential of these enantiomers and their potential applications in Parkinson's disease treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B1204523.png)